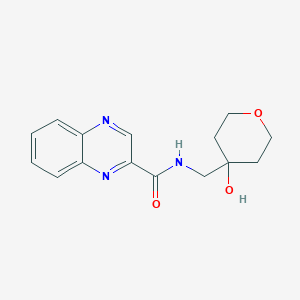
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide” is a complex organic compound . The compound contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered heterocyclic compound containing oxygen . This group is attached to a quinoxaline-2-carboxamide moiety via a methylene bridge .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of N-methyl-4-(methylthio)-3-nitro-4H-chromen-2-amine and its derivatives with 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol reflux for 5 minutes can furnish 4-hydroxy-6-methyl-3-(2-(methylamino)-3-nitro-4H-chromen-4-yl)-2H-pyran-2-ones in quantitative yield . By extending ethanol reflux for 2 hours, the 4H-chromene 4-hydroxy-2-pyranone conjugates get converted into acetoacetyl coumarins .Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving multiple functional groups . The compound contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered heterocyclic compound containing oxygen . This group is attached to a quinoxaline-2-carboxamide moiety via a methylene bridge .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reaction of N-methyl-4-(methylthio)-3-nitro-4H-chromen-2-amine and its derivatives with 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol reflux for 5 minutes can furnish 4-hydroxy-6-methyl-3-(2-(methylamino)-3-nitro-4H-chromen-4-yl)-2H-pyran-2-ones in quantitative yield . By extending ethanol reflux for 2 hours, the 4H-chromene 4-hydroxy-2-pyranone conjugates get converted into acetoacetyl coumarins .科学的研究の応用
Quinoxaline Derivatives in Biological Studies
Quinoxaline derivatives exhibit a wide range of biological activities, including antimicrobial and antituberculous properties. A study demonstrated the synthesis of N-oxides of some 2-substituted quinoxalines and their biological activity, identifying compounds with antibacterial and antituberculous activity among the synthesized compounds (Elina et al., 1976). This suggests that N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide may also possess similar biological activities due to its structural similarities with quinoxaline derivatives.
Carboxamide Derivatives in Corrosion Inhibition
Research into carboxamide derivatives has identified their potential as corrosion inhibitors, particularly for protecting mild steel in acidic environments. A study exploring the inhibitory performance of carboxamide ligands in HCl solution demonstrated their effectiveness through adsorption at the metal/solution interface (Erami et al., 2019). This indicates that this compound could similarly serve as a corrosion inhibitor due to its carboxamide group.
Potential in Material Science
The structural features of quinoxaline derivatives have also been explored for applications in material science, such as in the development of optoelectronic materials. Quinoxalines are recognized for their electronic properties, which make them suitable for various applications in material science, including light-emitting diodes (LEDs) and solar cells (Pereira et al., 2015). The specific chemical structure of this compound, with its potential electronic properties, could contribute to research in this area.
作用機序
Target of Action
Quinoxaline derivatives, such as N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide, have been found to interact with a variety of targets, receptors, and microorganisms . .
Mode of Action
The mode of action of quinoxaline derivatives is diverse and depends on the specific derivative and its target. For instance, some quinoxaline derivatives have shown inhibitory activity against certain bacterial and fungal strains . .
Biochemical Pathways
Quinoxaline derivatives can affect various biochemical pathways depending on their specific targets. For example, some quinoxaline derivatives have demonstrated anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT3 receptor antagonist, and anti-amoebiasis activities
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Some quinoxaline derivatives have shown inhibitory activity against certain bacterial and fungal strains . .
特性
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(17-10-15(20)5-7-21-8-6-15)13-9-16-11-3-1-2-4-12(11)18-13/h1-4,9,20H,5-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAIBTILYTXSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3N=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


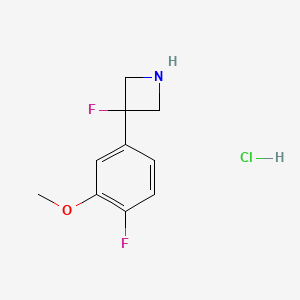
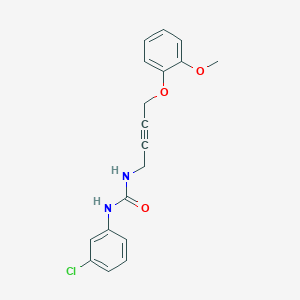
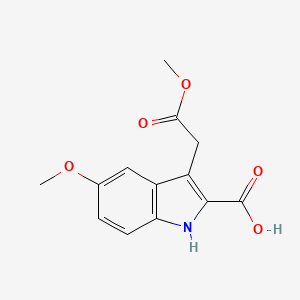
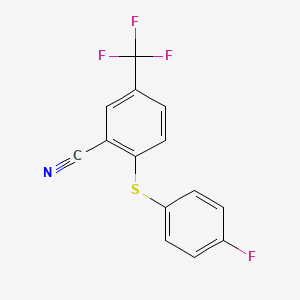

![N-(3,4-dimethylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2812280.png)
![N-(3-acetylphenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2812281.png)
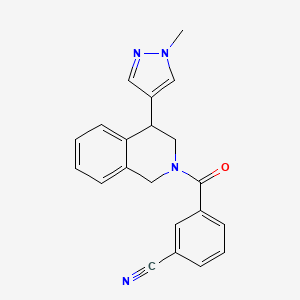
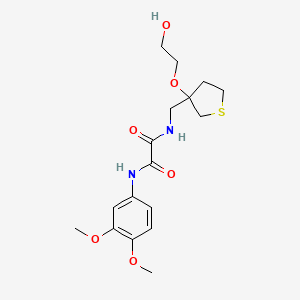
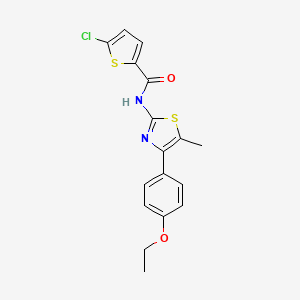
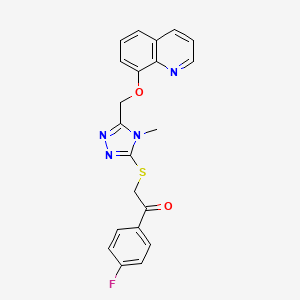
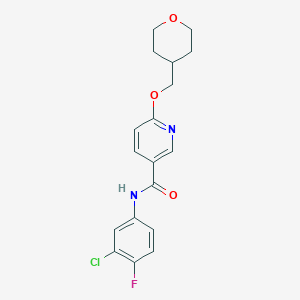
![7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2812296.png)